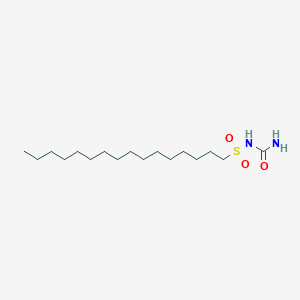
3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne is an organic compound with the molecular formula C10H4O It is characterized by the presence of ethynyl groups and a methoxy group attached to a hexene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which involves the oxidative homocoupling of terminal alkynes in the presence of copper(I) salts and an oxidant such as tribromoisocyanuric acid . The reaction is carried out in a solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as solvent-free conditions and the use of environmentally benign oxidants, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Halogenation reagents such as bromine or chlorine can be used to introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne involves its interaction with molecular targets through its ethynyl and methoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound can undergo cross-metathesis reactions, forming metallacyclobutadiene intermediates, which play a crucial role in its reactivity .
Comparación Con Compuestos Similares
3,4-Diethynylhex-3-en-1,5-diyne: Similar structure but lacks the methoxy group.
Tetraethynylethene: Contains four ethynyl groups but has a different backbone structure.
Tetracyanoethylene: Contains cyano groups instead of ethynyl groups.
Uniqueness: 3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne is unique due to the presence of both ethynyl and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
823813-84-9 |
|---|---|
Fórmula molecular |
C11H6O |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
3,4-diethynyl-1-methoxyhex-3-en-1,5-diyne |
InChI |
InChI=1S/C11H6O/c1-5-10(6-2)11(7-3)8-9-12-4/h1-3H,4H3 |
Clave InChI |
ABEICATWIXUBSX-UHFFFAOYSA-N |
SMILES canónico |
COC#CC(=C(C#C)C#C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14233804.png)
![3-[4-(Butan-2-ylamino)phenoxy]phenol](/img/structure/B14233806.png)





![N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]](/img/structure/B14233835.png)
![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)


![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)
